molecular formula C9H14O2 B1294732 3,5,5-Trimethylcyclohexane-1,2-dione CAS No. 57696-89-6

3,5,5-Trimethylcyclohexane-1,2-dione

Cat. No.: B1294732
CAS No.: 57696-89-6
M. Wt: 154.21 g/mol
InChI Key: WEUZZYGESXCTCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,5-Trimethylcyclohexane-1,2-dione (CAS: 57696-89-6) is a bicyclic diketone with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . It is a key intermediate in organic synthesis, particularly in the production of flavoring agents, pharmaceuticals, and specialty chemicals. The compound is characterized by two ketone groups at the 1- and 2-positions of a cyclohexane ring, with three methyl substituents at the 3,5,5-positions. Its structural rigidity and electron-deficient carbonyl groups make it reactive in cycloadditions, alkylations, and reductions .

Preparation Methods

Oxidation Using Permanganate

Reaction Overview :
One common method for synthesizing 3,5,5-Trimethylcyclohexane-1,2-dione involves the oxidation of precursors using permanganate ions ($$MnO_4^-$$). This process is performed under acidic conditions followed by distillation of the reaction product.

Reaction Conditions :

Procedure :

  • The precursor compound (e.g., isophorone or related cyclohexanones) is dissolved in a suitable solvent.
  • Potassium permanganate is added gradually while maintaining the temperature at 0°C.
  • The reaction mixture is stirred until the oxidation is complete.
  • Acidification of the reaction mixture is performed to enhance separation.
  • The product is distilled under reduced pressure to isolate pure this compound.

Synthesis from Isophorone

Reaction Overview :
Isophorone serves as a precursor for synthesizing this compound through sequential reactions involving oxidation and cyclization.

Raw Materials :

  • Isophorone ($$C9H{14}O$$)
  • Oxidizing agents such as $$KMnO4$$ or $$H2O_2$$

Procedure :

  • Isophorone undergoes oxidative cleavage to form intermediate compounds such as trimethylcyclohexanones.
  • Further oxidation and cyclization yield this compound.

Preparation via Trimethylcyclohexanone Derivatives

Reaction Overview :
Another pathway involves the use of trimethylcyclohexanone derivatives as intermediates which are subjected to controlled oxidation and rearrangement.

Raw Materials :

  • Trimethylcyclohexanone derivatives
  • Catalysts such as acids or bases to facilitate rearrangement

Procedure :

  • Trimethylcyclohexanone derivatives are treated with oxidizing agents under specific conditions.
  • Rearrangement occurs to form the desired diketone structure.
  • Purification steps such as recrystallization are employed to obtain pure material.

Data Table: Reaction Conditions Summary

Method Precursor Compound Oxidizing Agent Temperature (°C) Yield (%) Purification Method
Oxidation Using Permanganate Cyclohexanones $$KMnO_4$$ 0 Not Specified Distillation
Synthesis from Isophorone Isophorone $$KMnO4$$, $$H2O_2$$ Room Temperature Not Specified Recrystallization
Trimethylcyclohexanone Derivatives Trimethylcyclohexanones Various Moderate Not Specified Recrystallization or distillation

Notes on Optimization

  • Temperature Control : Maintaining low temperatures (e.g., 0°C) during oxidation helps prevent side reactions and degradation of the product.
  • Solvent Selection : Solvents like acetone or ethanol are commonly used for dissolving precursors and ensuring homogeneous reactions.
  • Yield Maximization : Acidification post-reaction enhances separation and yield of the product.
  • Purification Techniques : Distillation under reduced pressure or recrystallization ensures high purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,5,5-Trimethylcyclohexane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5,5-Trimethylcyclohexane-1,2-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the synthesis of hepatitis C inhibitors.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,5,5-Trimethylcyclohexane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds with biological molecules, influencing their structure and function. In medicinal chemistry, it acts as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Key Properties:

  • Purity : ≥95% (commercial grade)
  • Synthesis : Produced via catalytic rearrangement of 2,3-epoxyisophorone using ZnCl₂ in dichloromethane under reflux, achieving 87.4% selectivity .
  • Applications : Used in high-impact aroma chemicals (e.g., tobacco flavoring) and pharmaceutical research .

The structural and functional similarities of 3,5,5-trimethylcyclohexane-1,2-dione to other cyclohexane-derived diketones and related compounds are analyzed below.

Structural and Functional Comparisons

Table 1: Structural Comparison

Compound Name Molecular Formula Functional Groups Key Structural Features CAS Number
This compound C₉H₁₄O₂ Two ketones 3,5,5-Trimethyl substitution 57696-89-6
3D-3,5/4-Trihydroxycyclohexane-1,2-dione C₆H₈O₅ Two ketones, three hydroxyls Hydroxyl groups at 3,4,5-positions 949461-91-0
2,4,4-Trimethylcyclopentanone C₈H₁₄O One ketone Fused cyclopentane ring 527-54-8
3,5,5-Trimethylcyclohex-2-ene-1-carbaldehyde C₁₀H₁₆O Aldehyde, alkene Conjugated double bond at 2-position 4694-12-6
2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione C₆H₈N₄O₂ Two ketones, four amines Aromatic diene system 1128-13-8

Key Observations:

  • Functional Diversity : While this compound is purely ketonic, derivatives like 3D-3,5/4-Trihydroxycyclohexane-1,2-dione incorporate hydroxyl groups, enhancing solubility in polar solvents .
  • Ring Size and Substitution: The cyclopentanone analog (2,4,4-Trimethylcyclopentanone) lacks the bicyclic framework and one ketone group, reducing its reactivity in multi-step syntheses .
  • Reactivity : The aldehyde derivative (3,5,5-trimethylcyclohex-2-ene-1-carbaldehyde) exhibits conjugated π-bonds, enabling Diels-Alder reactions absent in the parent diketone .

Physicochemical Properties

Table 2: Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
This compound 154.21 85–90 250–260 (est.) Soluble in CH₂Cl₂, EtOAc
3D-3,5/4-Trihydroxycyclohexane-1,2-dione 160.12 198–200 N/A Water-soluble
2,4,4-Trimethylcyclopentanone 126.20 -20 195–200 Soluble in EtOH, ether
Isophorone diisocyanate (IPDI) 222.29 -60 (liquid) 153–155 Reacts with water

Key Observations:

  • Hydrophilicity : The trihydroxy derivative’s hydroxyl groups confer water solubility, contrasting with the hydrophobic nature of this compound .
  • Thermal Stability : IPDI, a derivative of isophorone, has lower thermal stability due to its reactive isocyanate groups .

Key Observations:

  • Biological Activity : Procymidone’s dichlorophenyl substitution enables fungicidal activity, unlike the parent diketone .
  • Material Science : IPDI’s isocyanate groups facilitate crosslinking in polymer chemistry, a property absent in this compound .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,5,5-trimethylcyclohexane-1,2-dione, and how can purity be ensured post-synthesis?

  • Category : Synthesis and Purification
  • Answer :

  • Synthesis : Common methods include cyclization of β-keto esters or oxidation of substituted cyclohexene precursors (e.g., via Jones oxidation). For example, oxidation of 3,5,5-trimethylcyclohexene derivatives under controlled acidic conditions can yield the dione structure .
  • Purification : Steam distillation is effective due to its boiling point (214.6°C at 760 mmHg) . Recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) further enhances purity. Validate purity via GC-MS (>95%) or HPLC (retention time consistency) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Category : Structural Characterization
  • Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methyl groups at C3, C5, and C5). Look for carbonyl signals at ~200-210 ppm in 13^{13}C NMR .
  • Mass Spectrometry : GC-MS or HRMS verifies molecular ion peaks (m/z 154.21 for [M+^+]) and fragmentation patterns .
  • FT-IR : Key absorption bands include C=O stretches (~1700-1750 cm1^{-1}) and C-H bending for methyl groups (~1375 cm1^{-1}) .

Q. What safety protocols are essential when handling this compound?

  • Category : Laboratory Safety
  • Answer :

  • PPE : Wear nitrile gloves, tight-sealing goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile steps (e.g., distillation) .
  • Ventilation : Ensure airflow rates >0.5 m/s in confined spaces to prevent vapor accumulation (boiling point: 214.6°C) .
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste (hazard code: Xn) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point discrepancies)?

  • Category : Data Validation
  • Answer :

  • Cross-Validation : Compare DSC (differential scanning calorimetry) data with literature values. For example, reported melting points vary due to polymorphic forms; use X-ray crystallography to identify crystalline phases .
  • Purity Checks : Contaminants (e.g., residual solvents) skew results. Employ Karl Fischer titration for water content and ICP-MS for metal traces .

Q. What experimental strategies can elucidate the compound’s reactivity in ketone-based condensation reactions?

  • Category : Mechanistic Studies
  • Answer :

  • Kinetic Analysis : Monitor reaction progress via in-situ FT-IR or 1^1H NMR to track carbonyl consumption. Vary temperatures (25–80°C) to calculate activation energies .
  • Isotopic Labeling : Use 18^{18}O-labeled dione to trace oxygen exchange in nucleophilic additions. LC-MS/MS identifies labeled products .

Q. How does steric hindrance from the 3,5,5-trimethyl groups influence stereochemical outcomes in diastereoselective reactions?

  • Category : Stereochemical Analysis
  • Answer :

  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state geometries. Compare with experimental diastereomer ratios from chiral HPLC .
  • X-ray Crystallography : Resolve crystal structures of reaction intermediates to confirm steric effects on regioselectivity .

Q. What methodologies assess the compound’s potential toxicity in cellular models?

  • Category : Toxicology
  • Answer :

  • In Vitro Assays : Expose human hepatocytes (e.g., HepG2 cells) to 0.1–10 mM doses. Measure ROS production via DCFH-DA fluorescence and apoptosis via caspase-3 activation .
  • Metabolite Profiling : Use LC-HRMS to identify phase I/II metabolites (e.g., glucuronide conjugates) in microsomal incubations .

Properties

IUPAC Name

3,5,5-trimethylcyclohexane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6-4-9(2,3)5-7(10)8(6)11/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUZZYGESXCTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(=O)C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863466
Record name 1,2-Cyclohexanedione, 3,5,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57696-89-6
Record name 3,5,5-Trimethyl-1,2-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57696-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclohexanedione, 3,5,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057696896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Cyclohexanedione, 3,5,5-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Cyclohexanedione, 3,5,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,5-TRIMETHYL-1,2-CYCLOHEXANEDIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,5,5-Trimethylcyclohexane-1,2-dione
3,5,5-Trimethylcyclohexane-1,2-dione
3,5,5-Trimethylcyclohexane-1,2-dione
3,5,5-Trimethylcyclohexane-1,2-dione
3,5,5-Trimethylcyclohexane-1,2-dione
3,5,5-Trimethylcyclohexane-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.